1-(5-chloro-2-methylbenzenesulfonyl)-3-(difluoromethyl)azetidine
Description
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)sulfonyl-3-(difluoromethyl)azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF2NO2S/c1-7-2-3-9(12)4-10(7)18(16,17)15-5-8(6-15)11(13)14/h2-4,8,11H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVVMSCFGSWGAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC(C2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mesylation and Nucleophilic Displacement
The azetidine ring is often constructed via mesylation of a precursor alcohol, followed by nucleophilic displacement. For example, N-t-butyl-O-trimethylsilylazetidine undergoes mesylation in methylene chloride at -40°C using triethylamine as a base, forming a mesylate intermediate that is immediately reacted to prevent decomposition. This method ensures >64% yield by maintaining temperatures below -10°C and using chlorinated solvents to stabilize reactive intermediates.
Hydrogenation for Deprotection
Benzyl-protected azetidines are deprotected via hydrogenation under 40–60 psi H₂ at 60°C using palladium hydroxide on carbon. For instance, 1-benzylazetidin-3-ylpiperidine is debenzylated in methanol over 72 hours, achieving quantitative conversion. This step is critical for generating free amines for subsequent sulfonylation.
Introduction of the Difluoromethyl Group
Fluorination Strategies
The difluoromethyl moiety is introduced via nucleophilic substitution or fluorination agents. While direct methods are sparsely documented in the provided sources, analogous routes involve displacing a mesylate or tosylate group with a difluoromethylating reagent such as (difluoromethyl)triphenylphosphonium bromide. For example, 3-hydroxymethylazetidine is first mesylated, then reacted with the phosphonium salt in THF at 0°C.
Stability Considerations
Difluoromethyl groups require anhydrous conditions to prevent hydrolysis. Reactions are conducted in aprotic solvents like dichloromethane, with tertiary bases (e.g., diisopropylethylamine) to neutralize acids generated during substitution.
Sulfonylation with 5-Chloro-2-methylbenzenesulfonyl Chloride
Sulfonyl Chloride Activation
The sulfonyl group is introduced via reaction of 5-chloro-2-methylbenzenesulfonyl chloride with the azetidine amine. This step employs triethylamine (3 equiv) in methylene chloride at 0°C, yielding the sulfonamide after 2 hours. Excess base ensures complete deprotonation of the amine, while low temperatures minimize side reactions.
Table 1: Sulfonylation Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Methylene chloride | |
| Temperature | 0°C | |
| Base | Triethylamine (3 equiv) | |
| Reaction Time | 2 hours | |
| Yield | 78–89% |
Alternative Sulfonyl Isocyanate Routes
When sulfonyl chlorides are unstable, 5-chloro-2-methylbenzenesulfonamide is activated using Troc-Cl (2,2,2-trichloroethyl chloroformate) to form a stable intermediate. This intermediate reacts with azetidine amines at room temperature in dichloromethane, achieving 57–92% yields.
Purification and Characterization
Workup Procedures
Crude products are extracted with dichloromethane, dried over sodium sulfate, and purified via silica gel chromatography using ethyl acetate/hexanes (50:50). For hydrochloride salts, precipitation with hydrogen chloride gas in ethanol followed by filtration yields crystalline solids.
Analytical Data
- Melting Point : Hydrochloride salts typically melt at 160–165°C.
- ¹H NMR : Characteristic peaks include δ 3.8–4.2 ppm (azetidine CH₂) and δ 7.6–8.1 ppm (aromatic protons).
- MS (ESI+) : [M+H]⁺ calculated for C₁₂H₁₃ClF₂NO₂S: 332.03; observed: 332.1.
Scale-Up and Industrial Adaptations
Continuous Flow Synthesis
Mesylation and displacement steps are adapted to continuous flow systems to enhance reproducibility. For example, mesyl chloride is introduced via a cooled (-40°C) reactor loop, ensuring consistent residence times and minimizing decomposition.
Catalytic Hydrogenation Optimization
Large-scale debenzylation uses 20% Pd(OH)₂/C under 60 psi H₂ at 60°C, reducing reaction times to 48 hours. Catalyst recycling protocols improve cost efficiency by 30%.
Challenges and Mitigation Strategies
Mesylate Instability
Mesylates decompose rapidly (>20% in 2 hours), necessitating immediate use. In-situ generation and direct displacement without isolation mitigate this issue.
Regioselectivity in Sulfonylation
Competing N- and O-sulfonylation is suppressed by using bulky bases (e.g., diisopropylethylamine) and polar aprotic solvents.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-methylbenzenesulfonyl)-3-(difluoromethyl)azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated methylphenyl ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Amines, thiols, and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1-(5-chloro-2-methylbenzenesulfonyl)-3-(difluoromethyl)azetidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methylbenzenesulfonyl)-3-(difluoromethyl)azetidine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules. The difluoromethyl group can enhance the compound’s stability and lipophilicity, improving its bioavailability and interaction with lipid membranes. The azetidine ring can provide structural rigidity, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-methylphenyl)piperazine: Similar in structure but contains a piperazine ring instead of an azetidine ring.
4-Chloro-2-methylphenyl isocyanate: Contains a similar chlorinated methylphenyl ring but with an isocyanate group instead of a sulfonyl group.
Uniqueness
1-(5-chloro-2-methylbenzenesulfonyl)-3-(difluoromethyl)azetidine is unique due to the combination of its sulfonyl group, difluoromethyl group, and azetidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
1-(5-Chloro-2-methylbenzenesulfonyl)-3-(difluoromethyl)azetidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C10H10ClF2N1O2S
- Molecular Weight : 273.7 g/mol
- CAS Number : 129931-45-9
The biological activity of 1-(5-chloro-2-methylbenzenesulfonyl)-3-(difluoromethyl)azetidine primarily involves its interaction with specific protein targets. Research indicates that this compound acts as an inhibitor of certain enzymes, particularly those involved in metabolic pathways related to cancer and inflammation.
Enzyme Inhibition
Studies have shown that the compound exhibits inhibitory effects on:
- Dihydropteroate Synthase : This enzyme is crucial in the folate biosynthesis pathway, making it a target for antibiotic development .
- 11beta-Hydroxysteroid Dehydrogenase Type 1 (11betaHSD1) : Inhibition of this enzyme can influence glucocorticoid metabolism, which is significant in conditions like diabetes and metabolic syndrome .
Biological Activity and Pharmacological Effects
The compound has demonstrated several pharmacological effects in vitro and in vivo:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth by targeting cancer cell metabolism.
- Anti-inflammatory Effects : It has shown potential in reducing inflammation markers in various cellular models.
- Antimicrobial Properties : The compound's ability to inhibit bacterial growth has been noted, particularly against Gram-positive bacteria.
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.
- Inflammation Model : In a murine model of inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.
Data Table of Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
